1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone

Overview

Description

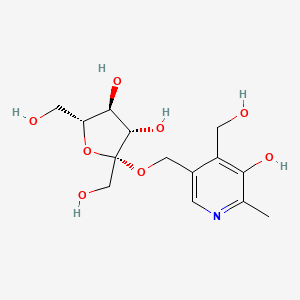

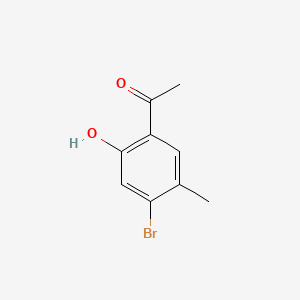

1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone is a chemical compound with the CAS Number: 50342-17-1. It has a molecular weight of 229.07 and its IUPAC name is 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanone .

Molecular Structure Analysis

The molecular structure of 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone is represented by the formula C9H9BrO2 . The InChI code for this compound is 1S/C9H9BrO2/c1-5-3-7(6(2)11)9(12)4-8(5)10/h3-4,12H,1-2H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a density of 1.508g/cm3 . The boiling point and melting point are not specified in the search results .Scientific Research Applications

Molecular Docking and ADMET Studies

Ethanone 1-(2-hydroxy-5-methyl phenyl) has been identified in various plants and studied for its anti-microbial properties. It exhibits significant binding efficacy with proteins in Staphylococcus aureus and has been found to conform to Lipinski’s rule of five, indicating favorable drug-like properties. This compound shows promise in the development of antimicrobial agents (Medicharla, S. B. V., & Aiswariya, 2022).

Synthesis Improvement

Research has focused on improving the synthetic process of similar compounds. For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate in various compounds, has been improved for higher yield and purity, suggesting its importance in pharmaceutical manufacturing (Li Yu-feng, 2013).

Antimicrobial Evaluation

The compound 2-(4-Methylphenyl)-2-oxoethyl isonicotinate, synthesized using a related bromo-ethanone, has been studied for its antimicrobial properties. This highlights the potential of bromo-ethanones in developing new antimicrobial agents (S. Viveka et al., 2013).

Copper Extraction

1-(2′-Hydroxy-5′-methylphenyl)-1-ethanone oximes, similar in structure to the compound , have been used in copper extraction from acidic solutions. This demonstrates its potential application in industrial processes, particularly in metallurgy (E. Krzyżanowska et al., 1989).

Novel Derivatives Synthesis

Innovative derivatives of bromo-ethanones, like 4-(3-bromo-2-hydroxy-5-methylphenyl)-1,3-dithiol-2-ylidene, have been synthesized, demonstrating the versatility of bromo-ethanones in creating new chemical entities (I. Gorodea et al., 2017).

Platelet Aggregation Inhibition

Compounds like Paeonol and its analogues, which include substituted 1-(2-hydroxy-phenyl)ethanones, have been synthesized and evaluated for their ability to inhibit platelet aggregation. This suggests potential therapeutic applications in cardiovascular diseases (K. G. Akamanchi et al., 1999).

Thermal and Electrical Properties

Schiff base methacrylate polymers containing imine bonding, synthesized from compounds like 1-{4-[(5-bromo-2-hydroxybenzyliden)amino]phenyl}ethanone, have been studied for their thermal behavior, electrical properties, and antimicrobial activities. This indicates the compound’s potential in advanced material science (Adnan Solmaz et al., 2021).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Relevant Papers The search results did not provide specific peer-reviewed papers related to 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone .

properties

IUPAC Name |

1-(4-bromo-2-hydroxy-5-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-5-3-7(6(2)11)9(12)4-8(5)10/h3-4,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQABGQSVOUODJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654790 | |

| Record name | 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone | |

CAS RN |

50342-17-1 | |

| Record name | 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1Z)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B583046.png)

![manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B583060.png)

![2H-Azeto[1,2-a][1,3]dioxolo[4,5-c]pyrrole](/img/structure/B583062.png)